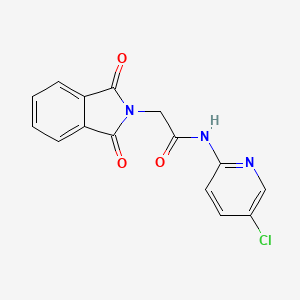

![molecular formula C18H26N2O4S B5554528 N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide and related compounds often involves multistep reactions including reductions, cyclizations, and substitutions. For example, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction in absolute ethanol, showcasing the complexity of synthesizing such molecules (Gangapuram & Redda, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide, such as the N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide and its precursor Spiro[isoxazole-4,3′-pyrrole], reveals complex spatial arrangements. X-ray crystal-structure analysis and computational studies, including ab initio and DFT calculations, provide insights into conformational characteristics and rotational barriers, essential for understanding the molecule's biological properties (Grassi, Cordaro, Bruno, & Nicolò, 2002).

Chemical Reactions and Properties

Chemical reactions involving N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide derivatives often involve sulfonylation, cyclization, and oxidative conditions. For instance, copper-catalyzed oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides has been developed to synthesize 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones, illustrating the potential for creating diverse structures through metal-catalyzed reactions (Qian et al., 2015).

Aplicaciones Científicas De Investigación

Antiviral Applications

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity. Compounds within this group exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spirothiazolidinone scaffolds for developing new classes of antiviral molecules (Apaydın et al., 2020).

Anticancer Applications

New phenylaminosulfanyl-1,4‐naphthoquinone derivatives showed potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. Compounds induced apoptosis and arrested the cell cycle at the G1 phase, demonstrating the effectiveness of these derivatives as anticancer agents (Ravichandiran et al., 2019).

Neuroleptic Applications

Substituted benzamide drugs like sulpiride, which blocks cerebral dopamine receptors, are clinically effective as antipsychotic agents. These compounds have been used to distinguish different classes of dopamine receptors, indicating their significance in the development of neuroleptic medications (Theodorou et al., 1980).

Propiedades

IUPAC Name |

N-(1-oxaspiro[4.4]nonan-3-yl)-4-(propylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-2-11-19-25(22,23)16-7-5-14(6-8-16)17(21)20-15-12-18(24-13-15)9-3-4-10-18/h5-8,15,19H,2-4,9-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTVRTGOWCXFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC3(CCCC3)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)